molecular formula C15H22INO B5010015 1-[4-(4-iodophenoxy)butyl]piperidine

1-[4-(4-iodophenoxy)butyl]piperidine

Cat. No.: B5010015
M. Wt: 359.25 g/mol
InChI Key: IYLBRKSJVOPJDB-UHFFFAOYSA-N
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Description

1-[4-(4-iodophenoxy)butyl]piperidine is a chemical compound of interest in scientific research, particularly in the fields of medicinal chemistry and drug discovery. Its structure incorporates a piperidine ring, a common motif in pharmaceuticals, linked to a phenoxy group. Piperidine derivatives are frequently investigated for their potential biological activities and are used as key building blocks or intermediates in organic synthesis. Researchers value this compound for developing novel therapeutic agents, and it may serve as a precursor for further chemical modifications. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Note: The specific research applications, mechanism of action, and pharmacological properties for this exact compound are not detailed in the current literature. Suppliers are advised to conduct further technical research to complete this section with accurate, detailed information for researchers.

Properties

IUPAC Name

1-[4-(4-iodophenoxy)butyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22INO/c16-14-6-8-15(9-7-14)18-13-5-4-12-17-10-2-1-3-11-17/h6-9H,1-5,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLBRKSJVOPJDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCCOC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Piperidine-Based Receptor Antagonists

  • Histamine H3 Receptor Antagonists: Structural analogs, such as 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine derivatives, exhibit high H3 receptor antagonism (pA2 values: 8.43–8.49) . These compounds feature electron-withdrawing substituents (e.g., chloro, nitro) on the benzyl moiety, enhancing receptor affinity.
  • Muscarinic M1 Receptor Allosteric Agonists: AC-42 (4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine) is a selective M1 agonist with an oxo-butyl spacer and aromatic substitution . The iodophenoxy group in 1-[4-(4-iodophenoxy)butyl]piperidine may similarly engage in hydrophobic interactions but lacks the oxo group critical for AC-42’s activity.

Piperidine Derivatives in Enzyme Inhibition

  • Soluble Epoxide Hydrolase (sEH) Inhibitors: N-Acyl and N-sulfonyl substitutions on 1-(piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea yield potent sEH inhibitors (IC50 < 10 nM) . The 4-iodophenoxy group in the target compound could mimic the trifluoromethoxy phenyl moiety’s metabolic stability but may introduce steric hindrance affecting binding.
  • VMAT2 Inhibitors: Fluorinated piperidine derivatives like 4-(2-fluoroethoxyphenethyl)-1-(4-fluorophenethyl)piperidine exhibit potent inhibition of dopamine uptake at VMAT2 (Ki = 0.024–0.027 µM) . The iodine atom in this compound may enhance lipophilicity (cLogP ~4.0) but could reduce blood-brain barrier penetration compared to fluorine-containing analogs.

Key Data Table: Comparative Analysis

Compound Structure Biological/Industrial Activity Key Data Reference
This compound Piperidine + 4-iodophenoxy-butyl Underexplored; potential receptor modulation Molecular weight: 357.23 g/mol; Purity: ≥95%
AC-42 4-n-Butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]piperidine M1 muscarinic receptor allosteric agonist Selective activation of M1 receptors
UK-78,282 4-[Diphenylmethoxymethyl]-1-[3-(4-methoxyphenyl)-propyl]-piperidine Kv1.3 potassium channel blocker IC50 = 0.5 µM (Kv1.3 blockade)
1-(4-(2-Allylphenoxy)butyl)piperidinium Br Piperidinium + allylphenoxy-butyl + Br⁻ Corrosion inhibitor for steel 95% inhibition at 150 mg/L
Siramesine 1’-[4-[1-(4-Fluorophenyl)-1H-indol-3-yl]butyl]spiro[isobenzofuran-1(3H),4’-piperidine] Lysosome membrane permeabilization inducer Anti-cancer stem cell activity via LMP

Q & A

Q. What are the standard synthetic routes for 1-[4-(4-iodophenoxy)butyl]piperidine, and how can reaction conditions be optimized?

  • Methodological Answer: The synthesis typically involves nucleophilic substitution reactions between 4-iodophenol and a bromobutyl-piperidine precursor. Key parameters for optimization include:
  • Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .
  • Catalysts: Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve yields in biphasic systems .
  • Temperature: Reactions are often conducted at 60–80°C to balance reactivity and side-product formation .
    Example Table: Reaction Optimization Parameters
ParameterOptimal ConditionImpact on Yield
SolventDMF+25% vs. EtOH
Catalyst (TBAB)10 mol%+35% yield
Temperature70°C, 12h85% conversion

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer: Use a multi-technique approach:
  • NMR Spectroscopy: 1^1H and 13^13C NMR to verify the piperidine ring, alkyl chain, and iodophenoxy group .
  • HPLC-MS: Confirm molecular weight (e.g., [M+H]+^+ peak at 375.2 g/mol) and purity (>95%) .
  • Elemental Analysis: Validate iodine content (expected ~34%) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer: Follow guidelines for halogenated aromatic compounds:
  • PPE: Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods to mitigate inhalation risks .
  • Waste Disposal: Collect in halogenated waste containers; avoid aqueous disposal due to iodine leaching .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?

  • Methodological Answer: Systematically modify structural motifs:
  • Iodophenoxy Group: Replace iodine with Br/Cl to assess halogen-dependent receptor binding .
  • Alkyl Chain Length: Vary the butyl linker (C3–C5) to study flexibility effects on membrane permeability .
  • In Vitro Assays: Test against targets like serotonin receptors (5-HT2A_{2A}) using radioligand binding assays .
    Example SAR Findings:
ModificationBiological Activity (IC50_{50})
Iodophenoxy → Br5-HT2A_{2A}: 120 nM vs. 85 nM
Butyl → Pentyl linkerLogP increased by 0.8 units

Q. How can contradictory data in enzyme inhibition studies be resolved?

  • Methodological Answer: Address discrepancies via:
  • Dose-Response Curves: Validate activity across concentrations (e.g., 1 nM–100 µM) to rule out assay artifacts .
  • Theoretical Frameworks: Link results to receptor allosteric modulation models to explain non-linear kinetics .
  • Independent Replication: Repeat assays in orthogonal systems (e.g., cell-free vs. cell-based assays) .

Q. What computational strategies predict its interaction with biological targets?

  • Methodological Answer: Combine:
  • Molecular Docking: Use PubChem 3D conformers (CID: DTXSID20592098) to model binding to dopamine D2_2 receptors .
  • MD Simulations: Simulate ligand-receptor complexes in lipid bilayers for >100 ns to assess stability .
  • ADMET Prediction: Tools like SwissADME estimate blood-brain barrier penetration (e.g., predicted BBB+: Yes) .

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